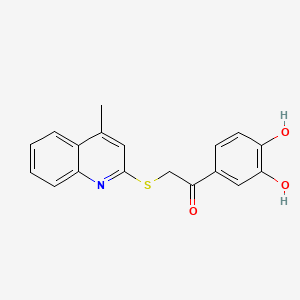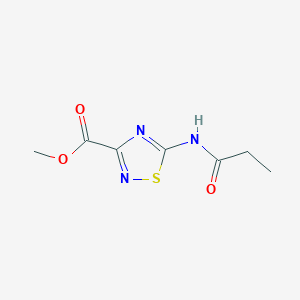![molecular formula C17H24N2O B6635895 N-[(1,3-dimethylindol-2-yl)methyl]-2-methyloxan-4-amine](/img/structure/B6635895.png)
N-[(1,3-dimethylindol-2-yl)methyl]-2-methyloxan-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1,3-dimethylindol-2-yl)methyl]-2-methyloxan-4-amine, commonly known as DIMBOA, is a secondary metabolite found in plants such as maize, wheat, and rye. It is a member of the benzoxazinoid family of compounds, which are known for their anti-herbivore properties. DIMBOA has been the subject of scientific research due to its potential applications in agriculture and medicine.
Wirkmechanismus
The mechanism of action of DIMBOA is not fully understood, but it is believed to involve the disruption of insect digestive enzymes and the inhibition of nutrient absorption. DIMBOA can also induce oxidative stress in insects, leading to cell damage and death.
Biochemical and Physiological Effects:
DIMBOA has been shown to have a range of biochemical and physiological effects in plants and animals. In plants, it can induce the expression of genes involved in defense against pathogens and herbivores. In animals, DIMBOA has been shown to have anti-inflammatory and anti-cancer properties. It can also modulate the immune system and affect the metabolism of lipids and carbohydrates.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DIMBOA in lab experiments is its natural origin, which makes it more environmentally friendly than synthetic pesticides. It is also a relatively inexpensive compound that can be easily extracted from plants. However, the low yield of chemical synthesis and the variability in DIMBOA content among different plant species can be a limitation.
Zukünftige Richtungen
There are several potential future directions for research on DIMBOA. One area of interest is the development of DIMBOA-based pesticides that can be used in agriculture. Another area of research is the potential use of DIMBOA as a therapeutic agent for inflammatory and cancer-related diseases. Further studies are also needed to understand the mechanism of action of DIMBOA and its effects on different organisms.
In conclusion, DIMBOA is a natural compound with potential applications in agriculture and medicine. Its anti-herbivore properties make it a potential alternative to synthetic pesticides, while its anti-inflammatory and anti-cancer properties make it a potential therapeutic agent. Further research is needed to fully understand the mechanism of action of DIMBOA and its potential applications.
Synthesemethoden
DIMBOA can be synthesized chemically or extracted from plants. The chemical synthesis of DIMBOA involves several steps, including the condensation of 2-methoxybenzaldehyde with 3-methylindole, followed by reduction and methylation. However, the yield of chemical synthesis is low, and it is more economical to extract DIMBOA from plants.
Wissenschaftliche Forschungsanwendungen
DIMBOA has been extensively studied for its anti-herbivore properties. It acts as a natural defense mechanism for plants against insects and other pests. Studies have shown that DIMBOA can inhibit the growth of a wide range of insects, including aphids, caterpillars, and beetles. This makes it a potential alternative to synthetic pesticides, which can harm the environment and human health.
Eigenschaften
IUPAC Name |
N-[(1,3-dimethylindol-2-yl)methyl]-2-methyloxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-12-10-14(8-9-20-12)18-11-17-13(2)15-6-4-5-7-16(15)19(17)3/h4-7,12,14,18H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJDLJYEBXLCSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)NCC2=C(C3=CC=CC=C3N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,3-dimethylindol-2-yl)methyl]-2-methyloxan-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[ethyl(1H-pyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B6635849.png)


![N-(2-methoxyphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B6635868.png)
![3-Fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde](/img/structure/B6635877.png)

![2-Fluoro-5-[(5-fluoro-2-methylphenyl)methylamino]benzoic acid](/img/structure/B6635885.png)
![2-Chloro-5-[(1-propan-2-ylpyrazol-4-yl)methylamino]benzoic acid](/img/structure/B6635893.png)


![N-[2-(1H-indol-5-yl)ethyl]-2-methoxyacetamide](/img/structure/B6635911.png)